Amiodarone Hydrochloride is the hydrochloride salt of an iodine-rich benzofuran derivative with antiarrhythmic and vasodilatory activities. As a class III antiarrhythmic agent, amiodarone blocks the myocardial calcium, potassium and sodium channels in cardiac tissue, resulting in prolongation of the cardiac action potential and refractory period. In addition, this agent inhibits alpha- and beta-adrenergic receptors, resulting in a reduction in sympathetic stimulation of the heart, a negative chronotropic effect, and a decrease in myocardial oxygen demands. Amiodarone may cause vasodilation by stimulation of the release of nitric oxide and cyclooxygenase-dependent relaxing endothelial factors.
Amiodarone Hydrochloride can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
An antianginal and class III antiarrhythmic drug. It increases the duration of ventricular and atrial muscle action by inhibiting POTASSIUM CHANNELS and VOLTAGE-GATED SODIUM CHANNELS. There is a resulting decrease in heart rate and in vascular resistance.
See also: Amiodarone (has active moiety).
Amiodarone hydrochloride
CAS No.: 19774-82-4
Cat. No.: VC0518654
Molecular Formula: C25H30ClI2NO3
Molecular Weight: 681.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 19774-82-4 |
---|---|
Molecular Formula | C25H30ClI2NO3 |
Molecular Weight | 681.8 g/mol |
IUPAC Name | (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride |
Standard InChI | InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H |
Standard InChI Key | ITPDYQOUSLNIHG-UHFFFAOYSA-N |
SMILES | CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl |
Canonical SMILES | CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl |
Appearance | Solid powder |
Colorform | Crystalline powder; crystals from acetone |
Melting Point | 156 °C |
Chemical and Physicochemical Properties of Amiodarone Hydrochloride
Amiodarone hydrochloride (C25H29I2NO3·HCl) is a lipophilic, iodine-rich compound with a molecular weight of 681.8 g/mol . The presence of two iodine atoms contributes to 37.3% of its total molecular weight, a feature that underpins both its therapeutic effects and thyroid-related adverse reactions . The compound’s structure includes a benzofuran ring linked to a diiodinated benzoyl group and a diethylaminoethoxy side chain, which facilitates its interaction with cardiac ion channels .
Solubility and Stability
Amiodarone hydrochloride exhibits limited aqueous solubility (0.03 mg/mL at 25°C) but is freely soluble in chloroform and alcohol . This hydrophobicity necessitates specialized formulations, such as injection concentrates containing benzyl alcohol (22.2 mg/mL) to enhance solubility . Stability studies using high-performance liquid chromatography (HPLC) reveal that the compound degrades under acidic, alkaline, oxidative, and photolytic conditions, generating impurities like desethylamiodarone and dihydroxy derivatives . Forced degradation experiments demonstrate that tablets remain stable in acidic media but degrade in alkaline and oxidative environments, necessitating protective packaging to prevent photodegradation .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C25H29I2NO3·HCl | |
Molecular Weight | 681.8 g/mol | |
Iodine Content | 37.3% | |
Aqueous Solubility | 0.03 mg/mL (25°C) | |
LogP (Octanol-Water) | 7.2 |
Pharmacological Mechanisms and Electrophysiological Effects
Amiodarone hydrochloride’s antiarrhythmic activity arises from its multimodal inhibition of cardiac ion channels and receptors. Classified primarily as a class III agent, it prolongs the action potential duration by blocking potassium currents (IKr, IKs) during phase 3 repolarization . Concurrently, it exhibits class I (sodium channel blockade), class II (β-adrenergic antagonism), and class IV (calcium channel inhibition) effects, making it effective against both atrial and ventricular arrhythmias .
Ion Channel Interactions
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Potassium Channels: Inhibition of the rapid delayed rectifier potassium current (IKr) increases the effective refractory period by 40–60%, suppressing re-entrant circuits .
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Sodium Channels: Use-dependent blockade of voltage-gated sodium channels (Nav1.5) reduces conduction velocity in the His-Purkinje system by 15–20%, preventing ectopic impulse generation .
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Calcium Channels: L-type calcium channel inhibition decreases sinoatrial node automaticity and atrioventricular nodal conduction, reducing heart rate by 10–20% in tachycardic patients .
Non-Channel-Mediated Effects
Amiodarone’s structural resemblance to thyroxine enables competitive inhibition of thyroid hormone receptors, contributing to both therapeutic effects (e.g., reduced myocardial oxygen demand) and hypothyroidism in 5–20% of patients . Additionally, its antagonism of α- and β-adrenergic receptors lowers systemic vascular resistance by 20–25%, providing ancillary benefits in hypertensive patients .
Clinical Applications and Therapeutic Regimens
Amiodarone hydrochloride is indicated for ventricular fibrillation, hemodynamically unstable ventricular tachycardia, and recurrent atrial fibrillation refractory to other agents . Recent clinical trials have expanded its use in peri-cardioversion protocols for persistent atrial fibrillation, demonstrating a 65–75% success rate in maintaining sinus rhythm post-procedure .
Dosage Optimization
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Intravenous (IV) Administration: A loading dose of 150 mg over 10 minutes, followed by 1 mg/min for 6 hours, achieves therapeutic plasma levels (1.0–2.5 μg/mL) within 1–3 hours .
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Oral Loading: 800–1,600 mg/day for 1–3 weeks reduces arrhythmia burden by 50–70%, followed by a maintenance dose of 200–400 mg/day .
Table 2: Pharmacokinetic Parameters
Parameter | Value | Source |
---|---|---|
Bioavailability | 35–65% | |
Volume of Distribution | 66 L/kg | |
Half-Life (Elimination) | 40–60 days | |
Protein Binding | 96% | |
Active Metabolite | Desethylamiodarone (DEA) |
Analytical Methods and Quality Control
Stability-indicating HPLC methods have been validated for quantifying amiodarone hydrochloride and its degradation products in tablet formulations . Using an Agilent Zorbax Eclipse XDB-C18 column (100 × 3.0 mm, 3.5 μm) with gradient elution (50 mM acetate buffer pH 5.5 and methanol-acetonitrile), these methods achieve linearity in the range of 350–650 μg/mL for assay and 10–24 μg/mL for impurities . Forced degradation studies confirm that amiodarone degrades most rapidly under oxidative conditions (20% loss after 24 hours), followed by alkaline hydrolysis (15% degradation) .
Adverse Effects and Toxicity Management
The drug’s high iodine content and tissue accumulation predispose patients to multiorgan toxicity:
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Pulmonary: Interstitial pneumonitis occurs in 5–15% of patients, with mortality exceeding 10% in severe cases .
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Thyroid: Hypothyroidism (6% incidence) and thyrotoxicosis (3%) necessitate biannual TSH monitoring .
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Hepatic: Asymptomatic transaminase elevation (25% of patients) progresses to cirrhosis in 0.5% of long-term users .
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Ocular: Corneal microdeposits develop in >90% of patients after 6 months, though visual impairment is rare .
Preclinical studies in rats demonstrate dose-dependent testicular toxicity, with 7.2 mg/day causing a 3-fold increase in malondialdehyde (MDA) and 50% reduction in spermatogonial cells . These findings underscore the need for rigorous risk-benefit assessments in younger patients.
Current Research and Future Directions
Ongoing clinical trials explore optimized dosing regimens, such as the STAR-AF protocol comparing 1-month vs. 5-day amiodarone pretreatment before electrical cardioversion . Preliminary data suggest equivalent efficacy (70–75% rhythm control at 30 days) but lower thyroid dysfunction with shorter courses (3% vs. 8% incidence) . Novel formulations, including iodine-free analogs and nanoparticle-based delivery systems, aim to mitigate toxicity while preserving antiarrhythmic efficacy .
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